

GPR84 Signaling in Neuroinflammatory Conditions: An In-Depth Technical Guide

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Abstract

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target in the field of neuroinflammation. Primarily expressed on immune cells, including microglia, its upregulation is a hallmark of various neuroinflammatory and neurodegenerative conditions. Activation of GPR84 triggers a cascade of intracellular signaling events that modulate immune cell function, including cytokine production, chemotaxis, and phagocytosis. This technical guide provides a comprehensive overview of GPR84 signaling in the context of neuroinflammation, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its complex signaling pathways and experimental workflows.

Introduction to GPR84

GPR84 is a class A G protein-coupled receptor (GPCR) that is increasingly recognized for its role in modulating inflammatory responses.[1][2] Its expression is predominantly found in immune cells such as microglia, macrophages, neutrophils, and monocytes.[2][3][4] Under basal conditions, GPR84 expression in the central nervous system (CNS) is low. However, in the presence of pro-inflammatory stimuli, its expression is significantly upregulated, suggesting a critical role in the pathogenesis of neuroinflammatory diseases.[2][3][5][6]

Endogenous ligands for GPR84 are believed to be medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9 to 14.[7] However, the in vivo concentrations of



these MCFAs are often low, leading to the development and use of synthetic agonists and antagonists to probe the receptor's function.[8]

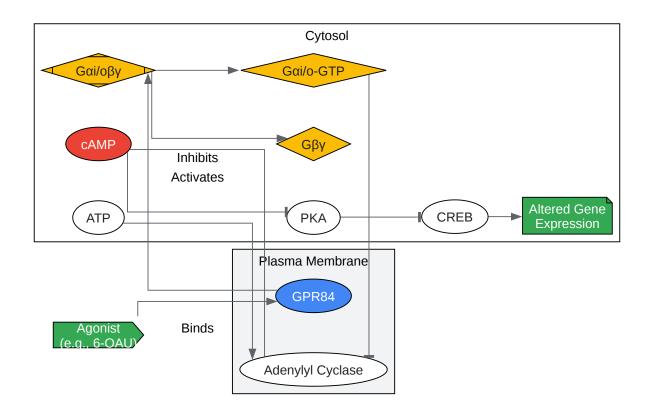
GPR84 Signaling Pathways

GPR84 activation initiates a complex network of intracellular signaling cascades that ultimately dictate the cellular response. The primary signaling mechanism involves coupling to $G\alpha i/O$ proteins, though evidence for $G\alpha q/11$ and β -arrestin-mediated signaling also exists.

Gαi/o-Coupled Signaling

The canonical signaling pathway for GPR84 involves its coupling to pertussis toxin (PTX)-sensitive $G\alpha i/o$ proteins.[9] This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][9] The dissociation of the $G\beta\gamma$ subunits can further propagate the signal through other effector proteins. This pathway is central to many of the pro-inflammatory responses attributed to GPR84 activation.





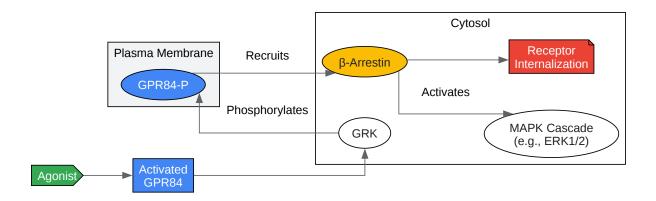
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GPR84 Gαi/o-Coupled Signaling Pathway

β-Arrestin Recruitment

Upon agonist binding, GPR84 can also recruit β -arrestin proteins.[1] This interaction is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.[1] The recruitment of β -arrestin can lead to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[3][10]





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GPR84 β-Arrestin Recruitment and Signaling

Downstream Pro-inflammatory Pathways

Activation of GPR84 in immune cells like microglia and macrophages converges on several key pro-inflammatory signaling pathways, including:

- PI3K/Akt Pathway: This pathway is involved in cell survival, proliferation, and inflammation.
- MAPK Pathways (ERK, JNK, p38): These cascades regulate a wide range of cellular processes, including cytokine production and apoptosis.
- NF-κB Pathway: A critical regulator of inflammatory gene expression.[3][10]

Activation of these pathways leads to the transcription and release of pro-inflammatory mediators such as TNF- α , IL-6, and various chemokines.[3][10][11]

GPR84 in Neuroinflammatory Conditions

GPR84 expression is significantly elevated in several neuroinflammatory and neurodegenerative diseases.



- Endotoxemia and Sepsis: Systemic inflammation induced by lipopolysaccharide (LPS) leads to a robust and sustained increase in GPR84 expression in microglia.[2][3][5][6]
- Experimental Autoimmune Encephalomyelitis (EAE): In this animal model of multiple sclerosis, GPR84 is highly expressed by microglia, indicating a potential role in the pathogenesis of the disease.[2][3]
- Alzheimer's Disease: GPR84 is upregulated in microglia surrounding amyloid plaques in a
 mouse model of Alzheimer's disease.[5] Interestingly, GPR84 deficiency in this model was
 associated with accelerated cognitive decline and reduced microgliosis, suggesting a
 complex and potentially protective role in this context.[5]
- Ischemic Stroke: Studies have shown that GPR84 is upregulated in the peripheral blood of ischemic stroke patients, highlighting it as a potential biomarker and therapeutic target.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to GPR84 expression and ligand potency from various studies.

Table 1: GPR84 Expression in Neuroinflammatory Models



Model/Stimulus	Cell Type/Tissue	Fold Change/Observatio n	Reference
LPS (1 mg/kg, i.p.)	Mouse Brain	Significant increase at 2 and 8 hours post-injection	[3]
LPS (1 μg/mL)	BV2 Microglial Cells	Significant increase in GPR84 mRNA after 6 hours	[5][13]
TNF (100 ng/mL)	BV2 Microglial Cells	Significant increase in GPR84 mRNA after 6 hours	[5][13]
IL-1 (100 ng/mL)	BV2 Microglial Cells	Significant increase in GPR84 mRNA after 6 hours	[5][13]
EAE	Mouse Cortical & Spinal Microglia	Significantly upregulated mRNA expression	[6]

Table 2: Potency of GPR84 Agonists and Antagonists



Compound	Compound Type	Assay	Cell Line	EC50/IC50/p A2	Reference
6-OAU	Agonist	cAMP Inhibition	CHO- hGPR84	14 nM	[3]
Capric Acid	Agonist	cAMP Inhibition	CHO- hGPR84	~800 nM	[3]
OX-04528	Agonist	cAMP Inhibition	CHO- hGPR84	0.00598 nM	[14]
OX-04529	Agonist	cAMP Inhibition	CHO- hGPR84	0.0185 nM	[14]
PSB-16671	Agonist	cAMP Inhibition	CHO- hGPR84	41.3 nM	[15]
LY237	Agonist	Gαi Activation	GPR84-Gαi complex	0.189 nM	[16]
Compound 837	Antagonist	[35S]GTPyS Binding	CHO- hGPR84	pA2 = 8.90 (~1.26 nM)	[17]

Table 3: Effect of GPR84 Activation on Cytokine Production in LPS-Primed Macrophages

Cytokine	Time Point (post 6- OAU)	Observation	Reference
TNF-α mRNA	30-240 min	Enhanced expression	[3]
TNF-α Protein	4 hours	Peak secretion	[3]
IL-6 mRNA	30-240 min	Enhanced expression	[3]
IL-6 Protein	1 hour	Peak secretion	[3]
CCL2 mRNA	30-240 min	Enhanced expression	[3]
CCL2 Protein	4 hours	Peak secretion	[3]



Experimental Protocols

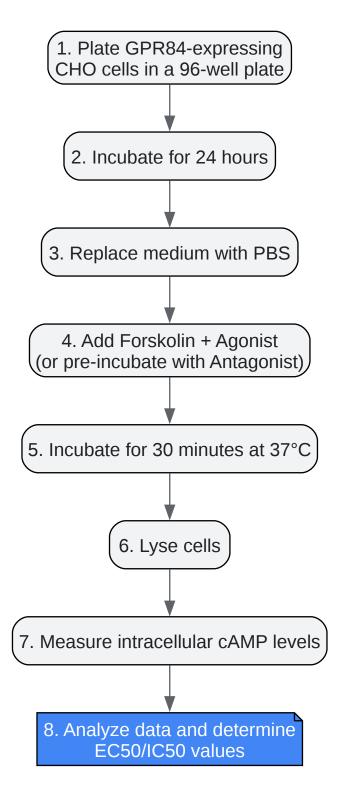
Detailed methodologies are crucial for the accurate study of GPR84 signaling. Below are outlines of key in vitro and in vivo experimental protocols.

In Vitro Assays

This assay measures the ability of GPR84 agonists to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

- Cell Culture: CHO-K1 cells stably expressing the human GPR84 receptor are plated in a 96well plate and incubated for 24 hours.[3]
- · Assay Procedure:
 - The cell culture medium is replaced with PBS.
 - For agonist testing, cells are simultaneously treated with a cAMP-inducing agent like forskolin (e.g., 25 μM) and the GPR84 agonist at various concentrations.[3]
 - For antagonist testing, cells are pre-incubated with the antagonist for 15 minutes before the addition of forskolin and a known GPR84 agonist (typically at its EC80 concentration).
 [3]
 - The cells are incubated for 30 minutes at 37°C.[3]
 - Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as the DiscoverX HitHunter cAMP assay.[3]





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Workflow for a GPR84 cAMP Inhibition Assay

This assay quantifies the recruitment of β -arrestin to the activated GPR84 receptor.



- Principle: Commonly utilizes enzyme fragment complementation (EFC) technology, such as the PathHunter assay from DiscoverX.[18] The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor).[18] Agonist-induced recruitment brings the fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[18]
- Assay Procedure:
 - Plate PathHunter GPR84 β-arrestin cells in a 384-well plate and incubate overnight.[19]
 - Prepare serial dilutions of the test compound (agonist or antagonist).
 - Add the compound to the cells and incubate for a predetermined time (e.g., 90 minutes) at 37°C or room temperature.
 - Add the detection reagents containing the enzyme substrate.
 - Incubate for 60 minutes at room temperature.[19]
 - Read the chemiluminescent signal using a plate reader.[18]

This assay is used to screen for GPR84 ligands by measuring changes in intracellular calcium levels.

- Principle: GPR84 is co-expressed with a promiscuous Gα protein (e.g., Gα16) in a cell line like HEK293T.[21][22] This redirects the signal from various G protein pathways towards the release of intracellular calcium from the endoplasmic reticulum.[21] Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4) which exhibits increased fluorescence upon binding to calcium.[21]
- Assay Procedure:
 - Transfect HEK293T cells with plasmids encoding GPR84 and Gα16.[21]
 - Seed the transfected cells into a 96-well or 384-well black-walled, clear-bottom plate.
 - Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).



- Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
- The instrument adds the test compounds to the wells while simultaneously monitoring the change in fluorescence over time.[23][24]
- An increase in fluorescence indicates receptor activation and calcium release.

In Vivo Models of Neuroinflammation

This model mimics the systemic inflammation that can lead to neuroinflammation.

- Animals: C57BL/6 mice are commonly used.
- Procedure:
 - Reconstitute LPS (e.g., from E. coli O111:B4) in sterile, pyrogen-free saline.
 - Administer a single intraperitoneal (i.p.) injection of LPS at a dose typically ranging from
 0.5 to 5 mg/kg body weight.[26][27]
 - Monitor the mice for signs of sickness at various time points (e.g., 2, 4, 8, 24 hours) postinjection.[25]
 - At the desired time points, euthanize the animals and harvest tissues (e.g., brain, spleen, liver) for analysis.[25]
- Analysis:
 - Gene Expression: Measure GPR84 and cytokine mRNA levels in brain tissue using qRT-PCR.
 - Protein Levels: Quantify cytokine protein levels in brain homogenates using ELISA.
 - Immunohistochemistry: Visualize the expression of GPR84 and microglial activation markers (e.g., Iba1) in brain sections.



EAE is the most widely used animal model for the human neuroinflammatory disease, multiple sclerosis.

- Animals: C57BL/6 or SJL mice are frequently used strains.[12][28][29]
- Induction (Active EAE in C57BL/6 mice):
 - Emulsify a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein peptide 35-55
 (MOG35-55), in Complete Freund's Adjuvant (CFA).[29][30]
 - Inject the emulsion subcutaneously at two sites on the flank of the mouse.
 - Administer pertussis toxin (PTX) i.p. on the day of immunization and again 48 hours later.
 PTX is required to facilitate the entry of encephalitogenic T cells into the CNS.[28][29]
- Monitoring and Analysis:
 - Clinical Scoring: Monitor mice daily for clinical signs of disease (e.g., tail limpness, hind limb paralysis) and score them on a standardized scale (typically 0-5).[28]
 - Histology: At the end of the experiment, perfuse the animals and collect the brain and spinal cord for histological analysis to assess inflammation and demyelination.
 - Gene and Protein Analysis: Analyze CNS tissue for the expression of GPR84 and inflammatory mediators.

Conclusion

GPR84 is a significant player in the orchestration of neuroinflammatory responses. Its upregulation in key immune cells of the CNS during disease, coupled with its ability to drive pro-inflammatory signaling cascades, positions it as a compelling target for therapeutic intervention in a range of neurological disorders. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the role of GPR84 and to explore the potential of GPR84 modulators in treating neuroinflammatory conditions. Further research is warranted to fully elucidate the endogenous ligands and the nuanced, context-dependent roles of GPR84 signaling in both promoting and potentially resolving neuroinflammation.



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